(1R)-1-[4-(methylsulfanyl)phenyl]ethan-1-ol is an organic compound characterized by its unique structure, which includes a phenyl group substituted with a methylsulfanyl group and an ethan-1-ol moiety. The molecular formula for this compound is , and it has a molecular weight of approximately 208.32 g/mol. This compound is notable for its potential applications in various fields, including organic synthesis and medicinal chemistry.
The compound can be sourced from chemical suppliers and is often used in research settings as a building block for more complex organic molecules. Its synthesis and applications are documented in various chemical databases and literature, including BenchChem and PubChem.
(1R)-1-[4-(methylsulfanyl)phenyl]ethan-1-ol is classified as an alcohol due to the presence of the hydroxyl (-OH) group. It also falls under the category of thioethers due to the methylsulfanyl substituent on the phenyl ring.
The synthesis of (1R)-1-[4-(methylsulfanyl)phenyl]ethan-1-ol typically involves several key steps:
The reaction conditions often include solvents such as dichloromethane or ethanol, and temperatures may vary depending on the specific reagents used. Careful control of reaction conditions is essential to maximize yield and purity.
The molecular structure of (1R)-1-[4-(methylsulfanyl)phenyl]ethan-1-ol can be represented using various notation systems:
InChI=1S/C12H16OS/c1-9(13)12(7-8-12)10-3-5-11(14-2)6-4-10/h3-6,9,13H,7-8H2,1-2H3CC(C1(CC1)C2=CC=C(C=C2)SC)OThe structure features a central ethanolic unit attached to a phenyl ring that carries a methylthio substituent, which influences its chemical reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C12H16OS |
| Molecular Weight | 208.32 g/mol |
| IUPAC Name | (1R)-1-[4-(methylsulfanyl)phenyl]ethan-1-ol |
| InChI Key | LXTXBKFIDKFRGV-UHFFFAOYSA-N |
(1R)-1-[4-(methylsulfanyl)phenyl]ethan-1-ol can undergo several types of chemical reactions:
Common reagents for these reactions include:
These reactions are typically carried out under controlled conditions to ensure selectivity and yield.
The physical properties of (1R)-1-[4-(methylsulfanyl)phenyl]ethan-1-ol include:
| Property | Value |
|---|---|
| Density | Not specified |
| Boiling Point | Not specified |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Chemical properties include reactivity towards oxidation and reduction, as well as potential electrophilic substitution due to the aromatic nature of the phenyl ring.
(1R)-1-[4-(methylsulfanyl)phenyl]ethan-1-ol has several scientific applications:
This compound serves as a versatile intermediate in both academic research and industrial applications, highlighting its significance in synthetic organic chemistry .
CAS No.: 112514-54-2
CAS No.: 110075-07-5
CAS No.: 154933-56-9
CAS No.: 68609-92-7
CAS No.: